4'-Nitro-2-phthalimidoglutaranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitro-2-phthalimidoglutaranilic acid is an organic compound with the molecular formula C19H15N3O7 It is characterized by the presence of a nitro group (-NO2) and a phthalimide group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-2-phthalimidoglutaranilic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then reacted with glutaric anhydride to form the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process may require careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 4’-Nitro-2-phthalimidoglutaranilic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial methods also emphasize safety measures due to the use of strong acids and the potential hazards associated with the nitro group.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-2-phthalimidoglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4’-Nitro-2-phthalimidoglutaranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Nitro-2-phthalimidoglutaranilic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phthalimide group can also participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophthalic acid
- 4-Nitrotoluene
- Picric acid
Comparison
Compared to these similar compounds, 4’-Nitro-2-phthalimidoglutaranilic acid is unique due to the presence of both nitro and phthalimide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6383-73-9 |
---|---|
Molecular Formula |
C19H15N3O7 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27) |
InChI Key |
YQMYCLQUUAANHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.